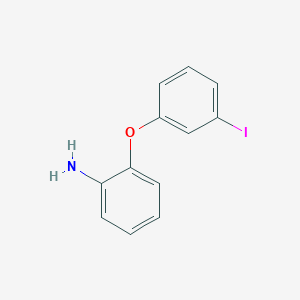
2-(3-Iodophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Iodophenoxy)aniline” is an organic compound . It is a derivative of aniline, where an iodine atom and a phenoxy group are attached to the benzene ring .
Synthesis Analysis
The synthesis of anilines, including “2-(3-Iodophenoxy)aniline”, can be achieved through various methods . Some of these methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions involving Grignard reagents . Palladium-catalyzed methods are also used for the synthesis of anilines .
Molecular Structure Analysis
The molecular structure of “2-(3-Iodophenoxy)aniline” consists of a benzene ring attached to an amine group and a phenoxy group, which in turn is attached to an iodine atom . Detailed studies of the molecular and electronic structures can be carried out using density functional methods .
Scientific Research Applications
Catalytic Oxidation Applications
One of the notable applications of compounds like 2-(3-Iodophenoxy)aniline is in catalytic oxidation processes. For instance, superparamagnetic Fe3O4 nanoparticles have been used successfully as catalysts for the catalytic oxidation of phenolic and aniline compounds, showing the potential for environmental applications in removing such compounds from aqueous solutions (Zhang et al., 2009).
Synthesis of Organic Compounds
2-(3-Iodophenoxy)aniline derivatives are crucial in synthesizing complex organic structures. For example, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines has been efficiently catalyzed using PdI(2), leading to the preparation of various dibenzo[b,f][1,4]oxazepin-11(10H)-ones (Yang et al., 2010).
Chemical Polymerization
In the field of polymer science, aniline derivatives, including those similar to 2-(3-Iodophenoxy)aniline, are used in chemical polymerization processes. An example includes the use of periodic acid for the chemical polymerization of aniline in acetonitrile, showcasing innovative approaches in the synthesis of conductive polymers (Can et al., 2009).
Development of Organic Electronic Materials
Aniline derivatives are also pivotal in creating electronic materials. For instance, thermally stable polyazomethines derived from 4,4′-oxydianiline have been synthesized, characterized, and tested for their optical and electrical properties, indicating their potential in electronic applications (Dineshkumar et al., 2015).
Synthesis of Heterocycles
The synthesis of heterocycles, a crucial aspect of medicinal chemistry, also employs aniline derivatives. For example, 2-halo-anilines have been efficiently converted into 3-iodoindoles, a process that is significant for developing various pharmaceuticals (Amjad & Knight, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-iodophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQKEAWZATNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)
![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)


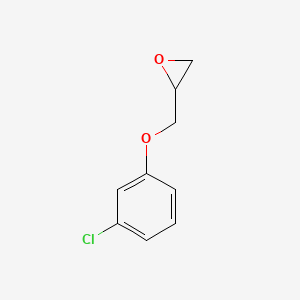
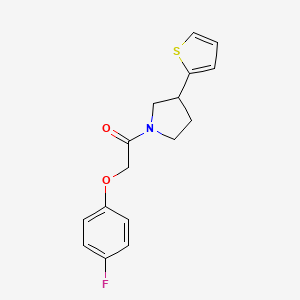
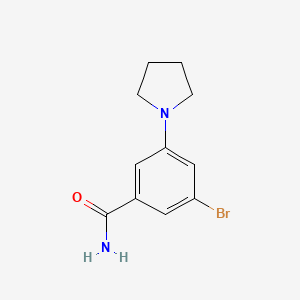
![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)
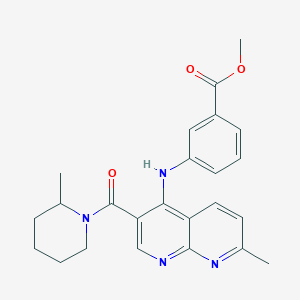



![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)
![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)